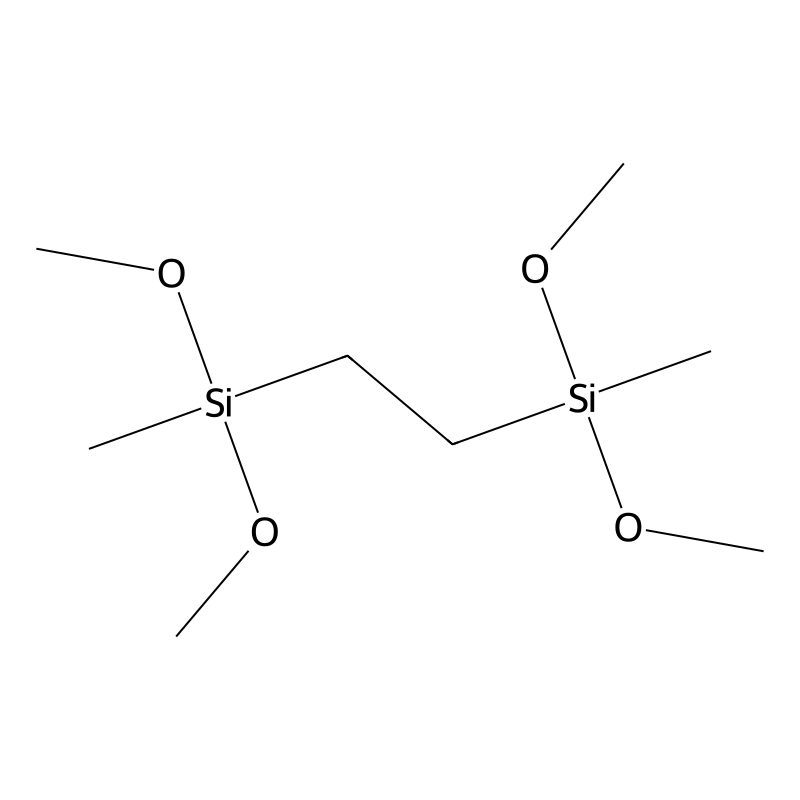Dimethyltetramethoxydisilethylene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Dimethyltetramethoxydisilethylene is a complex organic compound that belongs to the family of siloxanes. It features a unique structure characterized by two silane groups connected by a dimethyl and tetramethoxy substituent arrangement. This compound has garnered interest due to its potential applications in various fields, including materials science and organic synthesis.
- Hydrolysis: In the presence of water, the methoxy groups can be hydrolyzed to form silanol groups, leading to the formation of siloxane networks.
- Condensation Reactions: The compound can participate in condensation reactions with other silanes or alcohols, resulting in the formation of more complex siloxane structures.
- Cross-linking: Under certain conditions, dimethyltetramethoxydisilethylene can act as a cross-linking agent in polymer chemistry, enhancing the mechanical properties of silicone-based materials.
The synthesis of dimethyltetramethoxydisilethylene typically involves multi-step processes:
- Preparation of Silanes: Starting materials such as chlorosilanes or alkoxysilanes are reacted with methanol or dimethyl ether to introduce methoxy groups.
- Formation of Siloxane Bonds: The reaction conditions (temperature, catalysts) are carefully controlled to facilitate the formation of siloxane linkages.
- Purification: The final product is purified through distillation or chromatography to remove unreacted starting materials and byproducts.
Dimethyltetramethoxydisilethylene has several potential applications:
- Silicone Polymers: It can be used as a precursor in the synthesis of silicone elastomers and resins, which are widely used in sealants, adhesives, and coatings.
- Cosmetics: Due to its smooth texture and stability, it may find applications in cosmetic formulations as an emollient or film-forming agent.
- Pharmaceuticals: Its biocompatibility suggests potential uses in drug delivery systems or as a component in medical implants.
Dimethyltetramethoxydisilethylene shares structural similarities with several other compounds in the siloxane family. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Dimethylsiloxane | Linear or cyclic siloxane chains | Widely used as a silicone oil |
| Trimethylsiloxy-terminated siloxane | Contains three methyl groups attached | Commonly used in sealants and coatings |
| Tetraethylorthosilicate | Ethoxy groups instead of methoxy | Used primarily as a precursor for silica |
| Octamethylcyclotetrasiloxane | Cyclic structure with eight methyl groups | Known for its low viscosity and volatility |
Dimethyltetramethoxydisilethylene is unique due to its specific arrangement of methoxy groups and its potential for forming complex siloxane networks, which may not be present in simpler siloxanes.








